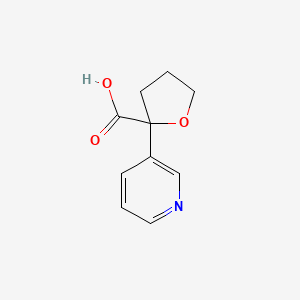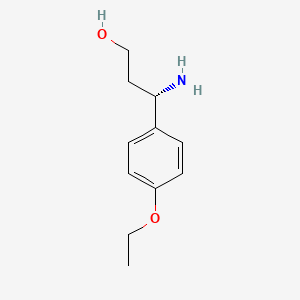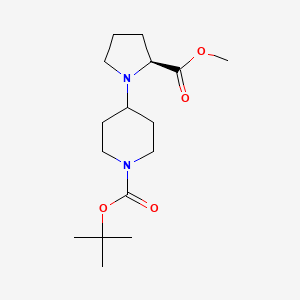![molecular formula C11H7F2NO3 B13075127 (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy-substituted phenyl ring, and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Difluoromethoxy-Substituted Phenyl Ring: This can be achieved through difluoromethylation reactions, where difluoromethylation reagents are used to introduce the difluoromethoxy group onto a phenyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Propenoic Acid Moiety: This step involves the formation of the propenoic acid structure, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation and cyanation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
(2E)-2-Cyano-3-[4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H7F2NO3 |
|---|---|
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-3-1-7(2-4-9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Clé InChI |
BBUHYYKEHFISLK-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)OC(F)F |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


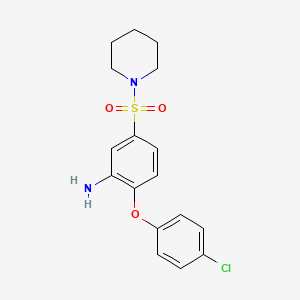


![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
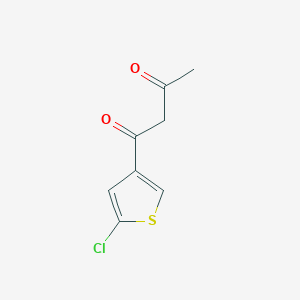
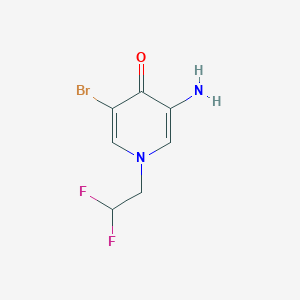
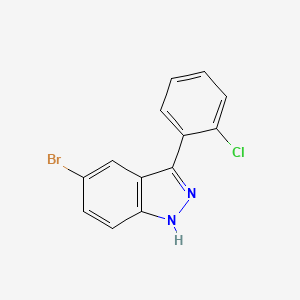

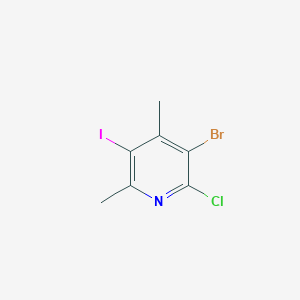
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
